(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine
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Overview
Description
(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine is a heterocyclic organic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research .
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their therapeutic potential. These derivatives exhibit various pharmacological activities, including antimicrobial and anticancer properties .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine
- N-[(6S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Uniqueness
Compared to similar compounds, (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine stands out due to its specific substitution pattern on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10N2S |
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Molecular Weight |
154.24 g/mol |
IUPAC Name |
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C7H10N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3,8H2/t5-/m0/s1 |
InChI Key |
MLHMXNRCJFPJOB-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)SC=N2 |
Canonical SMILES |
C1CC2=C(CC1N)SC=N2 |
Origin of Product |
United States |
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